molecular formula C13H11FN2O B13594310 N-(4-fluorophenyl)-6-methylnicotinamide

N-(4-fluorophenyl)-6-methylnicotinamide

Cat. No.: B13594310
M. Wt: 230.24 g/mol
InChI Key: UJCATKQYYWSMJP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide typically involves the reaction of 4-fluoroaniline with 6-methylpyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-6-methylpyridine-3-carboxamide
  • N-(4-bromophenyl)-6-methylpyridine-3-carboxamide
  • N-(4-methylphenyl)-6-methylpyridine-3-carboxamide

Uniqueness

N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H11FN2O/c1-9-2-3-10(8-15-9)13(17)16-12-6-4-11(14)5-7-12/h2-8H,1H3,(H,16,17)

InChI Key

UJCATKQYYWSMJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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